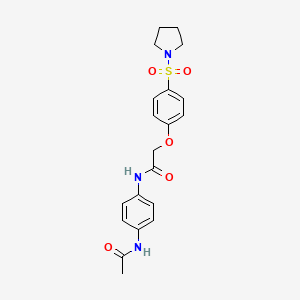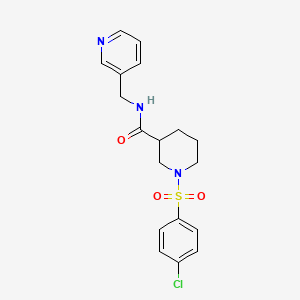
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, also known as CM-272, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of oxadiazole derivatives, which have shown potential as anti-cancer agents. In
Applications De Recherche Scientifique
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in tumor growth and survival. By inhibiting CAIX, N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide may inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been shown to have low toxicity in vitro and in vivo. In animal studies, it has been well-tolerated and does not cause significant adverse effects. However, further studies are needed to determine its long-term effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is that it has shown potential as a selective anti-cancer agent, targeting cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and safety.
Orientations Futures
There are several future directions for the study of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its efficacy and safety as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of inflammatory cytokines. Additionally, it may be useful to study the effects of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide on other physiological processes, such as angiogenesis and metastasis. Finally, further studies are needed to determine its long-term effects on the body and its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide involves the reaction of 2-chlorobenzonitrile with ethyl hydrazinecarboxylate to form 2-(2-chlorophenyl)hydrazonoacetic acid ethyl ester. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 5-amino-2-methoxybenzenesulfonamide and sodium azide to yield N-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide.
Propriétés
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-24-12-6-8-13(9-7-12)26(22,23)19-11-10-16-20-17(21-25-16)14-4-2-3-5-15(14)18/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBNQAZNZRYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688453.png)




